molecular formula C5H2Cl2IN B577646 3,5-Dichloro-2-iodopyridine CAS No. 1214350-54-5

3,5-Dichloro-2-iodopyridine

Cat. No.: B577646
CAS No.: 1214350-54-5
M. Wt: 273.882
InChI Key: FDHLQIBHWGBOBT-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms on the pyridine ring makes it a versatile compound for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent such as silver trifluoroacetate. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings are commonly used.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.

    Addition Reactions: The chlorine atoms can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    N-Oxides: Through oxidation reactions.

    Dehalogenated Products: Through reduction reactions.

Scientific Research Applications

3,5-Dichloro-2-iodopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for studying biological pathways.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-iodopyridine depends on its application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The presence of halogen atoms facilitates these transformations by stabilizing the intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3-iodopyridine
  • 2,6-Dichloro-3-iodopyridine
  • 3,5-Dichloro-4-iodopyridine

Comparison

3,5-Dichloro-2-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This arrangement allows for selective reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers distinct advantages in terms of reactivity and stability, which are crucial for its applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3,5-dichloro-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHLQIBHWGBOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-54-5
Record name 3,5-dichloro-2-iodopyridine
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